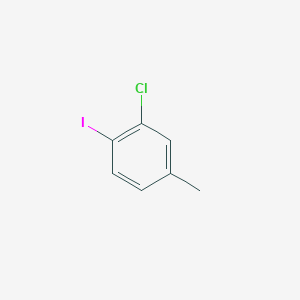
3-Chloro-4-iodotoluene
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-4-iodotoluene can be achieved through several methods. One approach involves the use of 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine in a tandem synthesis process. This method is advantageous because it does not require the tedious preparation, purification, and storage of 1-iodoalkyne, providing a more straightforward pathway to obtaining this compound (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both a chlorine and an iodine atom attached to a toluene ring. This dual halogenation significantly influences its chemical properties and reactivity. The structural analysis through techniques such as X-ray crystallography provides insights into its geometric configuration, which is crucial for understanding its reactivity and applications in synthesis (Liu et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including oxidative coupling, arylation, and halogenation processes. These reactions are facilitated by the presence of the iodine and chlorine atoms, which can be utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The compound's ability to undergo oxidative, iodoarene-catalyzed intramolecular alkene arylation has been explored to synthesize polycyclic aromatic hydrocarbons with high yields (Zhao et al., 2018).
Scientific Research Applications
Functionalization of β-Dicarbonyl Compounds : 3-Chloro-4-iodotoluene, in the form of p-iodotoluene difluoride, is utilized for introducing various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds. This makes it a valuable reagent for oxygen-containing functionalizations in synthetic chemistry (Yu, Tian, & Zhang, 2010).
Ruthenium Clusters Production : It contributes to the dehydrohalogenation of iodoarenes to produce ruthenium clusters, which have applications in organic synthesis and catalysis (Deeming & Speel, 1997).
Iodofluorination of Alkenes and Alkynes : A combination of molecular iodine and 4-iodotoluene difluoride effectively generates the 'IF' couple, which adds to alkenes and alkynes in a Markovnikov fashion with anti-stereoselectivity (Conte, Panunzi, & Tingoli, 2006).
Chlorination Catalyst : A new catalyst using a chloride salt as a halogen source, potentially involving this compound, offers a novel approach for synthesizing chlorinated natural products without the need for chlorine gas (Peplow, 2019).
Hypervalent Iodine-Mediated Reactions : It plays a role in hypervalent iodine-mediated ring contraction reactions, representing a powerful tool in modern organic chemistry (Silva, 2006).
Dihaloiodoarenes Production : this compound is used in creating dihaloiodoarenes, which are significant for α,α-dihalogenation of phenylacetate derivatives (Tao, Tran, & Murphy, 2013).
High-Pressure Studies : Investigations into the crystal structures of chlorotoluenes, including this compound, under high pressure provide insights into their phase transitions and symmetry (Sutuła, Gajda, & Woźniak, 2017).
Thermodynamic Studies : The study of excess molar enthalpies of mixtures involving halogenoaromatic compounds like this compound with toluene contributes to understanding their thermodynamic properties (Otín, Muñoz, Toledo, Velasco, & Losa, 1985).
Fluorination of Alkyl Iodides : this compound is used in oxidative fluorination of alkyl iodides, yielding alkyl fluorides under mild conditions (Sawaguchi, Hara, Nakamura, Ayuba, Fukuhara, & Yoneda, 2001).
C-H Bond Activation and Cross-Coupling : This compound is implicated in various cross-coupling and C-H bond activation reactions, contributing to the synthesis of complex organic molecules (Various Authors).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSHBHXDHPWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373975 | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116632-42-9 | |
| Record name | 2-Chloro-1-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116632-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
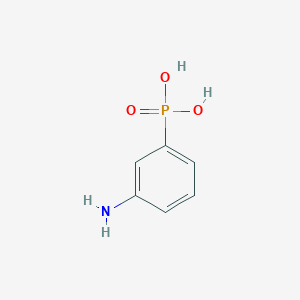
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

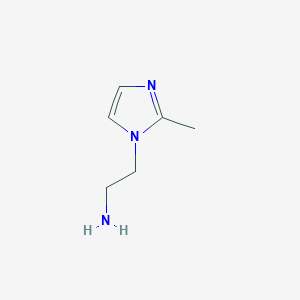
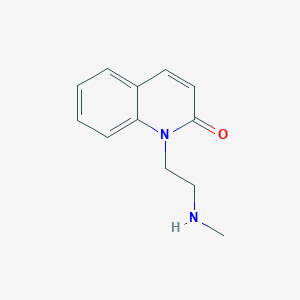
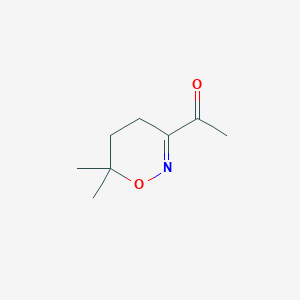



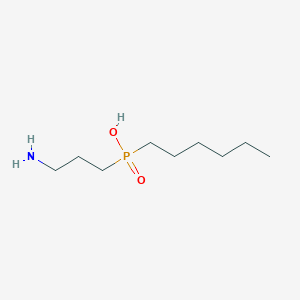

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)